Welcome to the BenchChem Online Store!
molecular formula C6H5BrN2O3 B021399 2-Bromo-3-methoxy-6-nitropyridine CAS No. 76066-07-4

2-Bromo-3-methoxy-6-nitropyridine

Cat. No. B021399
M. Wt: 233.02 g/mol
InChI Key: ZKEAOLVGPKCNCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08022207B2

Procedure details

17.36 g (corresponding to 74.50 mmol) of 2-bromo-3-methoxy-6-nitropyridine was dissolved in 520 mL of ethanol, and 11.63 g (50% wet) of 10% palladium-carbon was added thereto under argon atmosphere. To the mixture, 88.4 mL of hydrazine monohydrate was added dropwise. After the reaction mixture was refluxed for 45 minutes, the reaction solution was cooled down to room temperature. Then, after palladium-carbon was filtered off, the residue was washed with ethanol, and the washings were combined with the filtrate. The combined solution was concentrated under reduced pressure. Then, 402 mL of water and 38 mL of conc. aqueous ammonia were added to the concentrate, and the resulting mixture was extracted eight times with chloroform. The combined chloroform layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product was distilled under reduced pressure to obtain 8.14 g (corresponding to 65.57 mmol) of 2-amino-5-methoxypyridine (FIG. 5, Step 3).
Quantity
17.36 g
Type
reactant
Reaction Step One
Quantity
520 mL
Type
solvent
Reaction Step One
Quantity
88.4 mL
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
11.63 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[C:4]([N+:10]([O-])=O)[N:3]=1.O.NN>C(O)C.[C].[Pd]>[NH2:10][C:4]1[CH:5]=[CH:6][C:7]([O:8][CH3:9])=[CH:2][N:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
17.36 g
Type
reactant
Smiles
BrC1=NC(=CC=C1OC)[N+](=O)[O-]
Name
Quantity
520 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
88.4 mL
Type
reactant
Smiles
O.NN
Step Three
Name
palladium-carbon
Quantity
11.63 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was refluxed for 45 minutes
Duration
45 min
FILTRATION
Type
FILTRATION
Details
Then, after palladium-carbon was filtered off
WASH
Type
WASH
Details
the residue was washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The combined solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Then, 402 mL of water and 38 mL of conc. aqueous ammonia were added to the concentrate
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted eight times with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined chloroform layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The resulting crude product was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 65.57 mmol
AMOUNT: MASS 8.14 g
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.